ss-Hydroxyprogesteron

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

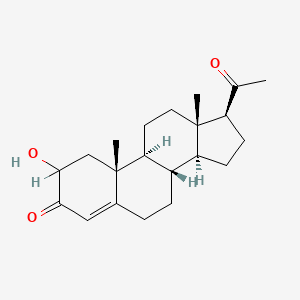

Ss-Hydroxyprogesteron, also known as this compound, is a useful research compound. Its molecular formula is C21H30O3 and its molecular weight is 330.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Reproductive Health

ss-Hydroxyprogesterone is primarily recognized for its role in reproductive health, particularly concerning pregnancy management and preterm birth prevention.

- Preterm Birth Prevention : Clinical trials have demonstrated that 17α-hydroxyprogesterone caproate (a derivative of ss-hydroxyprogesterone) significantly reduces the rate of preterm birth in women with a history of preterm delivery. The Meis trial reported a reduction from 54.9% to 36.3% for births before 37 weeks gestation when treated with 17α-hydroxyprogesterone caproate compared to placebo .

- Hormonal Therapy : ss-Hydroxyprogesterone is used in hormone replacement therapy (HRT) for postmenopausal women. It helps to mitigate symptoms associated with estrogen therapy by providing progestogenic support, thus reducing risks such as endometrial hyperplasia .

Cytokine Release Syndrome Treatment

Recent studies have explored the potential of ss-hydroxyprogesterone in treating cytokine release syndrome (CRS), particularly in patients with severe COVID-19. Research indicates that 17α-hydroxyprogesterone caproate can inhibit cytokine production by suppressing NF-κB signaling pathways, which may help manage inflammatory responses associated with CRS .

Adrenal Function Assessment

ss-Hydroxyprogesterone serves as a critical biomarker for assessing adrenal function and diagnosing conditions like congenital adrenal hyperplasia (CAH). Elevated levels of this hormone can indicate adrenal dysfunction, necessitating further investigation and treatment .

Case Study 1: Preterm Birth Management

In a clinical study involving pregnant women with a history of preterm delivery, those treated with vaginal progesterone gel showed a lower incidence of preterm birth compared to those receiving intramuscular injections of 17α-hydroxyprogesterone caproate. The vaginal route was associated with a significantly lower percentage of deliveries before 34 weeks’ gestation (16.6% vs. 25.7%) .

Case Study 2: Complex Congenital Adrenal Hyperplasia

A young woman diagnosed with complex congenital adrenal hyperplasia exhibited elevated levels of 17-hydroxyprogesterone despite treatment. Through a comprehensive management plan that included medication adherence education and psychological support, her hormone levels were successfully reduced, improving her clinical outcomes and decreasing her risk for adrenal crises .

Propriétés

Formule moléculaire |

C21H30O3 |

|---|---|

Poids moléculaire |

330.5 g/mol |

Nom IUPAC |

(8S,9S,10R,13S,14S,17S)-17-acetyl-2-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H30O3/c1-12(22)15-6-7-16-14-5-4-13-10-18(23)19(24)11-21(13,3)17(14)8-9-20(15,16)2/h10,14-17,19,24H,4-9,11H2,1-3H3/t14-,15+,16-,17-,19?,20+,21-/m0/s1 |

Clé InChI |

BOZZHCVRWNSXMR-JFXKSSBPSA-N |

SMILES isomérique |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C(C[C@]34C)O)C |

SMILES canonique |

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)C(CC34C)O)C |

Synonymes |

2-hydroxy-4-pregnene-3,20-dione 2alpha-hydroxy-4-pregnene-3,20-dione 2beta-hydroxyprogesterone |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.